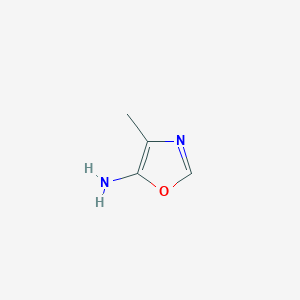

4-Methyloxazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-4(5)7-2-6-3/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEAQGFTDVESJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855860 | |

| Record name | 4-Methyl-1,3-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

751436-72-3 | |

| Record name | 4-Methyl-1,3-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyloxazol-5-amine

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways to 4-methyloxazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus is on a robust and scalable synthetic route commencing from readily available starting materials. This document will detail the strategic considerations, reaction mechanisms, and step-by-step experimental protocols. All quantitative data is summarized for clarity, and key transformations are visualized through chemical pathway diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis of this important molecule.

Introduction and Strategic Overview

This compound is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The presence of the amine functionality at the 5-position makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The strategic approach to the synthesis of this compound hinges on the initial construction of the oxazole ring, followed by the introduction or unmasking of the amine group.

This guide will focus on a logical and well-documented synthetic sequence that proceeds through the formation of a stable ester intermediate, 4-methyloxazole-5-carboxylic ester. This intermediate is then converted to the corresponding primary amide, which subsequently undergoes a rearrangement reaction to yield the final this compound. This multi-step approach offers a reliable pathway with opportunities for purification and characterization at intermediate stages, ensuring the quality of the final product.

Primary Synthesis Pathway: From Ester to Amine

The most practical and referenced synthesis of this compound involves a three-step process:

-

Oxazole Ring Formation: Synthesis of 4-methyloxazole-5-carboxylic ester.

-

Amidation: Conversion of the ester to 4-methyloxazol-5-carboxamide.

-

Rearrangement: Transformation of the amide to this compound via a Hofmann or Curtius-type rearrangement.

The following sections will provide a detailed examination of each of these critical steps.

Step 1: Synthesis of 4-Methyloxazole-5-carboxylic Ester

The foundational step in this pathway is the construction of the 4-methyloxazole ring with a handle for subsequent functional group manipulation. A well-established method for this is the reaction of an α-chloroacetoacetic ester with formamide.[1]

Reaction:

Caption: Oxazole ring formation.

Causality Behind Experimental Choices:

-

Ethyl α-chloroacetoacetate: This starting material provides the four-carbon backbone required for the oxazole ring and the ethyl ester functionality. The chlorine atom at the alpha position is a good leaving group, facilitating the cyclization reaction.

-

Formamide: Formamide serves as the source of the nitrogen atom and the fifth carbon atom of the oxazole ring. It also acts as a solvent in this reaction. An excess of formamide is typically used to drive the reaction to completion.[1]

-

Heat: The reaction requires elevated temperatures (typically 120-150 °C) to overcome the activation energy for the cyclization and dehydration steps.[1]

Experimental Protocol: Synthesis of Ethyl 4-methyloxazole-5-carboxylate [1]

-

Combine ethyl α-chloroacetoacetate and an excess of formamide (2 to 10 molar equivalents) in a reaction vessel equipped with a reflux condenser and a stirrer.

-

Heat the reaction mixture to 120-150 °C with stirring for several hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add an ice-cold aqueous solution of potassium carbonate to neutralize the reaction mixture and precipitate any ammonium chloride byproduct.

-

Extract the product into an organic solvent such as benzene or methylene chloride.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure ethyl 4-methyloxazole-5-carboxylate.

Quantitative Data Summary:

| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Ethyl α-chloroacetoacetate | Formamide | 1 : (2-10) | 120 - 150 | 4 - 12 | 40 - 49 | [1] |

| n-Butyl α-chloroacetoacetate | Formamide | 1 : ~2.5 | 150 | 6 | 40 | [1] |

Step 2: Amidation of 4-Methyloxazole-5-carboxylic Ester

The next step involves the conversion of the synthesized ester into the corresponding primary amide, 4-methyloxazol-5-carboxamide. This is a standard transformation in organic synthesis, typically achieved by reacting the ester with ammonia.

Reaction:

Caption: Hofmann rearrangement pathway.

Causality Behind Experimental Choices:

-

Bromine and Sodium Hydroxide: These reagents react in situ to form sodium hypobromite, which is the active oxidizing agent that converts the amide to an N-bromoamide intermediate. The strong base is also required for the subsequent deprotonation and rearrangement steps. [2]* Aqueous Conditions: The reaction is typically carried out in an aqueous medium to facilitate the hydrolysis of the isocyanate intermediate to the corresponding carbamic acid, which then decarboxylates to the amine. [2] Experimental Protocol: Hofmann Rearrangement of 4-Methyloxazol-5-carboxamide [3][2]

-

Prepare a solution of sodium hydroxide in water and cool it in an ice bath.

-

Slowly add bromine to the cold sodium hydroxide solution with stirring to form a solution of sodium hypobromite.

-

In a separate flask, dissolve 4-methyloxazol-5-carboxamide in a minimal amount of a suitable solvent and cool it in an ice bath.

-

Slowly add the freshly prepared cold sodium hypobromite solution to the amide solution with vigorous stirring, maintaining a low temperature.

-

After the addition is complete, warm the reaction mixture gently to initiate the rearrangement.

-

Once the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by chromatography or distillation under reduced pressure.

Curtius Rearrangement

An alternative to the Hofmann rearrangement is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide to an isocyanate. [4][5]The acyl azide is typically prepared from the corresponding carboxylic acid or acyl chloride.

Reaction:

Caption: Curtius rearrangement pathway.

Causality Behind Experimental Choices:

-

Acyl Azide Formation: The carboxylic acid (which can be obtained by hydrolysis of the ester) is first converted to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride), which then reacts with an azide source (like sodium azide) to form the acyl azide. [4]* Thermal Decomposition: The acyl azide is unstable and rearranges upon heating to an isocyanate with the loss of nitrogen gas. This rearrangement is a concerted process. [5]* Trapping of the Isocyanate: The resulting isocyanate can be trapped with water to form a carbamic acid, which decarboxylates to the amine, or with an alcohol to form a stable carbamate, which can be later hydrolyzed to the amine. [5] Experimental Protocol: Curtius Rearrangement of 4-Methyloxazole-5-carboxylic Acid [4][5]

-

Convert 4-methyloxazole-5-carboxylic acid to its acyl chloride by reacting it with thionyl chloride or oxalyl chloride.

-

Dissolve the crude acyl chloride in an inert solvent (e.g., acetone or THF) and treat it with a solution of sodium azide in water at low temperature (0 °C).

-

After stirring for a short period, extract the acyl azide into an inert, high-boiling solvent like toluene.

-

Carefully heat the solution containing the acyl azide to induce the rearrangement to the isocyanate. The evolution of nitrogen gas will be observed.

-

After the rearrangement is complete, the isocyanate can be hydrolyzed by adding an aqueous acid and heating to afford the this compound.

-

Work-up involves neutralization and extraction of the product into an organic solvent, followed by drying and purification as described for the Hofmann rearrangement.

Alternative Synthetic Approaches

While the pathway via the carboxylic ester is the most commonly cited, other potential synthetic strategies for this compound could be envisioned, although they are less documented in the literature for this specific compound.

One such approach could involve the cyclization of an α-aminoketone derivative. For instance, the reaction of an appropriately substituted α-aminoketone with a source of the C5-N unit of the oxazole could potentially lead to the desired product. However, the synthesis of the required α-aminoketone precursor might be challenging.

Conclusion

The synthesis of this compound is most reliably achieved through a three-step sequence starting from ethyl α-chloroacetoacetate. The initial formation of the oxazole ring to give 4-methyloxazole-5-carboxylic ester is a key step, followed by standard functional group transformations of amidation and subsequent Hofmann or Curtius rearrangement. This pathway utilizes readily available starting materials and employs well-understood chemical reactions, making it a practical and scalable route for the production of this valuable building block in drug discovery and development. The choice between the Hofmann and Curtius rearrangement in the final step may depend on the specific laboratory conditions and the desired scale of the synthesis.

References

- Bakavoli, M., Nikseresht, A., Lari, J., & Vahedi, H. (2007). Synthesis and Heterocyclization of 5-Amino-4-cyano-1,3-oxazoles. Journal of the Iranian Chemical Society, 4(3), 324-329.

- Reddy, T. J., & Ghorai, P. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Asian Journal of Organic Chemistry, 7(8), 1436-1461.

- DSM IP ASSETS B.V. (2013). Process for preparation of 4-methyloxazole-5-carboxylic ester. EP2844644B1.

- Shinde, S. B., & Kumar, A. (2020). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 20(14), 1296-1313.

-

Wikipedia contributors. (2023). Curtius rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

- Reif, W., & Pasedach, H. (1970). Production of 4-methyloxazole-5-carboxylic esters. US3538110A.

- Jevtić, I., Došen‐Mićović, L., Ivanović, E., & Ivanović, M. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis, 48(10), 1550-1560.

-

Wikipedia contributors. (2023). Hofmann rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

Sources

- 1. US3538110A - Production of 4-methyloxazole-5-carboxylic esters - Google Patents [patents.google.com]

- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. Hofmann Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

The Enigmatic Core: A Technical Guide to the Discovery and Synthesis of 4-Methyloxazol-5-amine

Preamble: The Oxazole Scaffold in Modern Drug Discovery

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have cemented its role as a cornerstone in the design of novel therapeutics. From anti-inflammatory agents to potent kinase inhibitors, the oxazole core is a testament to nature's efficiency and a fertile ground for synthetic innovation. This guide delves into the history and synthesis of a specific, yet representative, member of this class: 4-Methyloxazol-5-amine. While the specific historical discovery of this exact molecule is not prominently documented, its existence is a logical outcome of the rich history of oxazole synthesis. We will, therefore, explore the foundational synthetic strategies that enable its creation and discuss its potential in the broader context of drug development.

A Journey Through Time: The Historical Landscape of Oxazole Synthesis

The story of this compound is intrinsically linked to the broader history of oxazole synthesis. Understanding the evolution of these synthetic methods provides a crucial context for appreciating the chemical logic behind its creation.

The Dawn of Oxazole Synthesis: Robinson-Gabriel and Fischer

Early explorations into oxazole synthesis were marked by robust, yet often harsh, reaction conditions. The Robinson-Gabriel synthesis , first described in the early 20th century, involves the cyclodehydration of 2-acylamino ketones.[1][2] This method, while foundational, typically requires strong dehydrating agents like sulfuric acid or phosphorus oxychloride.[1]

Shortly after, the Fischer oxazole synthesis provided an alternative route from α-haloketones and primary amides. These early methods laid the groundwork for the construction of the oxazole core, demonstrating the feasibility of forming this valuable heterocycle from acyclic precursors.

The Isocyanide Revolution: The van Leusen Reaction

A significant leap in oxazole synthesis came with the advent of isocyanide chemistry. The van Leusen oxazole synthesis , developed in the 1970s, utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[3][4] This reaction allows for the construction of the oxazole ring from aldehydes under milder conditions than its predecessors.[4][5] The versatility of the van Leusen reaction has made it a mainstay in modern organic synthesis.

Modern Innovations: Multicomponent and Catalytic Approaches

Contemporary research has focused on developing more efficient and atom-economical methods for oxazole synthesis. Multicomponent reactions (MCRs) have emerged as a powerful strategy, allowing for the construction of complex oxazoles from three or more starting materials in a single step.[6][7] Additionally, transition-metal-catalyzed and iodine-mediated reactions have provided novel pathways to 5-aminooxazoles, offering unique regioselectivity and functional group tolerance.[8][9]

Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O | PubChem |

| Molecular Weight | 98.10 g/mol | PubChem |

| CAS Number | 751436-72-3 | PubChem |

| Predicted LogP | 0.4 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

A Plausible Synthesis of this compound: An Experimental Protocol

While a specific, documented synthesis for this compound is not readily found in seminal literature, a scientifically sound and plausible route can be designed based on established methodologies for analogous 5-aminooxazoles. The following protocol outlines a potential synthesis leveraging a modern, iodine-mediated C-H amination approach.[8][9]

Synthetic Scheme

Sources

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. A novel multicomponent synthesis of polysubstituted 5-aminooxazole and its new scaffold-generating reaction to pyrrolo[3,4-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ammonium chloride-promoted four-component synthesis of pyrrolo[3,4-b]pyridin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to 4-Methyloxazol-5-amine: A Versatile Scaffold for Modern Drug Discovery

Introduction: The Privileged Oxazole Scaffold and the Emergence of 4-Methyloxazol-5-amine

The oxazole ring system, a five-membered aromatic heterocycle containing nitrogen and oxygen, represents a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and capacity for hydrogen bonding allow it to interact effectively with a multitude of biological targets, including enzymes and receptors.[2] Consequently, the oxazole motif is embedded in a vast array of natural products and clinically approved drugs, demonstrating a wide spectrum of biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.[3][4]

Within this critical class of compounds, this compound emerges as a particularly valuable building block for drug development professionals. Its structure combines the stable, aromatic oxazole core with two key functional groups: a methyl group at the 4-position and a primary amine at the 5-position. This specific arrangement provides an ideal platform for synthetic elaboration, enabling the systematic exploration of chemical space essential for structure-activity relationship (SAR) studies. This guide offers an in-depth examination of the nomenclature, properties, synthesis, and strategic applications of this compound for researchers and scientists dedicated to advancing therapeutic innovation.

Core Compound Identification and Structural Elucidation

Accurate identification is the foundation of all chemical research. This compound is systematically identified by several key descriptors.

1.1. Nomenclature and Identifiers

-

IUPAC Name: 4-methyl-1,3-oxazol-5-amine[5]

-

Molecular Formula: C₄H₆N₂O[5]

-

Canonical SMILES: CC1=C(OC=N1)N[5]

-

InChIKey: IDEAQGFTDVESJA-UHFFFAOYSA-N[5]

1.2. Chemical Structure

The structure of this compound features a planar, aromatic oxazole ring. The numbering of the ring atoms begins with the oxygen atom as position 1 and proceeds towards the nitrogen atom at position 3. The amine group at C5 is a potent electron-donating group, which significantly influences the ring's reactivity, particularly towards electrophilic substitution.

Physicochemical and Computed Properties

Understanding the physicochemical profile of a compound is critical for predicting its behavior in both chemical reactions and biological systems. The properties of this compound, summarized below, are primarily derived from computational models.[5]

| Property | Value | Source |

| Molecular Weight | 98.10 g/mol | PubChem[5] |

| XLogP3 | 0.4 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |

| Rotatable Bond Count | 0 | PubChem[5] |

| Exact Mass | 98.048012819 Da | PubChem[5] |

| Topological Polar Surface Area | 52.1 Ų | PubChem[5] |

| Heavy Atom Count | 7 | PubChem[5] |

Data sourced from the PubChem database and are computationally generated.

Synthetic Strategies for Oxazole Ring Formation

While specific, peer-reviewed syntheses for this compound are not extensively documented, its structure can be accessed through well-established methodologies for oxazole synthesis. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

3.1. Overview of Key Synthetic Methods

Several classical and modern reactions provide robust pathways to the oxazole core:

-

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of 2-acylaminoketones and is a cornerstone of oxazole synthesis.[3][7][8]

-

Fischer Oxazole Synthesis: A reaction between cyanohydrins and aldehydes, providing another classical route to the oxazole ring.[1][7]

-

Van Leusen Oxazole Synthesis: A highly versatile one-pot method that utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, particularly useful for preparing 5-substituted oxazoles.[4] This reaction proceeds via a [3+2] cycloaddition mechanism.

-

Modern Photocatalytic Methods: Recent advancements include visible-light photocatalysis using readily available α-bromoketones and benzylamines, offering a more sustainable approach.[9]

3.2. Proposed Protocol: A Van Leusen-Based Approach

The Van Leusen reaction is an attractive strategy for synthesizing 5-substituted oxazoles and can be conceptually adapted. A plausible, though hypothetical, route to a precursor of this compound would involve the reaction of TosMIC with a suitable aldehyde, followed by functional group transformations.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound lies in its predictable reactivity, which allows for its use as a versatile scaffold.

-

The Oxazole Ring: The ring itself is aromatic but can participate in cycloaddition reactions, such as Diels-Alder, where it acts as a diene.[8] Electrophilic substitution is generally difficult unless activating groups are present.[8]

-

Influence of Substituents: The amine group at C5 is a strong electron-donating group, activating the ring towards electrophilic aromatic substitution, likely directing incoming electrophiles to the C2 position. The methyl group at C4 provides a slight activating effect.

-

The C5-Amine as a Synthetic Handle: The primary amine is the key site for derivatization. It readily undergoes standard amine reactions, providing a gateway to a vast library of analogues.

Key Derivatization Reactions for SAR Studies:

-

Acylation/Amide Formation: Reaction with acid chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

-

Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling with aryl halides to form diarylamines.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound is realized in its application as a foundational element in drug design. The oxazole core is a "privileged" structure, meaning it is a molecular framework that can provide ligands for more than one type of receptor or enzyme target.[1][3]

5.1. Broad-Spectrum Biological Activity of Oxazoles

Oxazole derivatives have been successfully developed and investigated for a wide range of therapeutic areas, including:

-

Anticancer Agents [4]

-

Anti-inflammatory Drugs [10]

-

Antiviral Compounds [4]

-

Neuroprotective Agents [3]

5.2. Strategic Use in Library Synthesis

This compound serves as an ideal starting point for generating focused libraries of compounds for high-throughput screening. The C5-amine provides a reliable attachment point for various R-groups, allowing chemists to systematically modify properties like solubility, lipophilicity, and target-binding interactions.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific material safety data sheet (MSDS) is not widely available, general precautions for handling heterocyclic amines should be followed:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Store in a cool, dry, and well-sealed container away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands as a compound of significant strategic importance for researchers in medicinal chemistry and drug development. While it may not be an end-product therapeutic, its role as a versatile, functionalized building block is indispensable. The combination of a stable, biologically relevant oxazole core and a synthetically accessible primary amine provides a robust platform for the rapid generation and optimization of novel chemical entities. A thorough understanding of its properties, synthesis, and reactivity empowers scientists to fully leverage this scaffold in the rational design of the next generation of therapeutic agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71464039, this compound. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

-

ChemEurope.com (n.d.). Oxazole. Available at: [Link]

-

PharmaGuideline (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

-

Chauhan, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6102242. Available at: [Link]

-

Bao, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 69663, 4-Methyloxazole. Available at: [Link]

-

ResearchGate (n.d.). Enantioselective synthesis of methyl 2-[1-[( tert -butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate by a one–pot enamide cyclization. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 535824, 4-Methyloxazol-2-amine. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 70480, 4-Methyloxazole-5-carbonitrile. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 78581, 4-Methyloxazole-5-carboxamide. Available at: [Link]

-

G. S, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 92196. Available at: [Link]

-

Sharma, A., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. Available at: [Link]

-

J&K Scientific LLC (n.d.). 4-Methyloxazol-2-amine | 35629-70-0. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Available at: [Link]

-

Lesyk, R., et al. (2020). Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C4H6N2O | CID 71464039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. Oxazole [chemeurope.com]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. 1,3-Oxazole synthesis [organic-chemistry.org]

- 10. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

4-Methyloxazol-5-amine molecular weight and formula

An In-Depth Technical Guide to 4-Methyloxazol-5-amine: Synthesis, Properties, and Applications

Foreword for the Modern Researcher

The oxazole ring system is a cornerstone in medicinal chemistry, revered for its metabolic stability and ability to engage in critical hydrogen bonding interactions. When substituted with an amino group at the C5 position, the resulting 5-aminooxazole scaffold becomes a particularly valuable asset in drug discovery. This guide focuses on a key exemplar of this class: this compound. As a Senior Application Scientist, my objective is not merely to present data, but to provide a cohesive narrative that bridges fundamental chemical principles with practical laboratory applications. We will delve into the causality behind synthetic choices, the logic of its reactivity, and its potential as a building block for novel therapeutics. This document is designed for the discerning scientist who seeks not just to replicate, but to understand and innovate.

Physicochemical and Structural Properties

This compound is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at the C4 position and an amino group at the C5 position. This specific arrangement of substituents dictates its electronic properties and, consequently, its chemical behavior.

The molecular formula of this compound is C₄H₆N₂O, and it has a molecular weight of 98.10 g/mol .[1] The presence of the electron-donating amino and methyl groups on the electron-deficient oxazole ring creates a unique electronic environment that influences its reactivity and potential as a pharmacophore.

| Property | Value | Source |

| IUPAC Name | 4-methyl-1,3-oxazol-5-amine | [1] |

| Molecular Formula | C₄H₆N₂O | [1] |

| Molecular Weight | 98.10 g/mol | [1] |

| CAS Number | 751436-72-3 | [1] |

| Canonical SMILES | CC1=C(N)OC=N1 | [1] |

| InChI Key | IDEAQGFTDVESJA-UHFFFAOYSA-N | [1] |

Synthesis of the this compound Scaffold

Conceptual Synthetic Workflow

The proposed synthesis begins with readily available starting materials and proceeds through a β-ketoamide intermediate, which is then cyclized in the presence of an amine and an iodine catalyst.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Iodine-Mediated Synthesis

This protocol is adapted from a general method for the synthesis of 5-aminooxazoles.[2] The causality for this choice rests on its transition-metal-free conditions, operational simplicity, and use of readily accessible reagents.

Materials:

-

Acetoacetamide

-

Ammonia (e.g., 7N solution in Methanol or as ammonium chloride with a stronger base)

-

Molecular Iodine (I₂)

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add acetoacetamide (1.0 eq), potassium carbonate (2.0 eq), and molecular iodine (1.5 eq).

-

Add anhydrous DMSO to achieve a substrate concentration of approximately 0.2 M.

-

Add the ammonia source (e.g., ammonium chloride, 1.5 eq, which will react with K₂CO₃ to release ammonia in situ).

-

Seal the flask and heat the reaction mixture to 80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of the acetoacetamide starting material.

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and characterization of the target molecule. While experimental spectra for this compound are not publicly available, we can predict the key features based on the analysis of structurally similar compounds.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~7.5 | C2-H (singlet) | ~150 | C2 |

| ~4.0-5.0 | -NH₂ (broad singlet) | ~145 | C5 |

| ~2.1 | -CH₃ (singlet) | ~130 | C4 |

| ~10 | -CH₃ |

Rationale:

-

¹H NMR: The proton at the C2 position of the oxazole ring is expected to be the most downfield signal due to the deshielding effects of the adjacent oxygen and nitrogen atoms. The amine protons will appear as a broad singlet, and the methyl protons will be a sharp singlet in the aliphatic region.

-

¹³C NMR: The carbon atoms within the heterocyclic ring (C2, C4, C5) will resonate in the downfield region of the spectrum. C2 and C5 are expected to be the most deshielded due to their direct attachment to heteroatoms. The methyl carbon will appear in the far upfield region. The electron-donating nature of the amino group will influence the precise chemical shift of C5.[7]

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Vibrational Mode |

| 3400-3200 | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic) |

| 1650-1600 | C=N stretching |

| 1600-1550 | N-H bending (scissoring) |

| 1250-1020 | C-O stretching |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of the electron-donating amino and methyl groups and the inherent electronic nature of the oxazole ring. The amino group at C5 is the primary site of reactivity, acting as a potent nucleophile.

Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and basic.[8] This allows it to readily participate in a variety of classical amine reactions.

Caption: Key reaction pathways for this compound.

-

Acylation: The amine readily reacts with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form stable amide derivatives. This is a common strategy for incorporating the oxazole core into larger molecules.

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This functional group is a well-known pharmacophore found in many antibacterial and diuretic drugs.

-

Alkylation: While direct alkylation with alkyl halides is possible, it can be prone to over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amine derivatives.

Role as a "Traceless Activator"

A fascinating aspect of the 5-aminooxazole scaffold is its ability to act as an internal, traceless activator for carboxylic acids in peptide synthesis.[9] In the presence of a mild acid, the 5-aminooxazole can cyclize with a neighboring C-terminal carboxylic acid, forming a reactive intermediate that facilitates macrolactonization. This highlights the sophisticated chemical utility embedded within this seemingly simple scaffold.

Applications in Medicinal Chemistry

The 5-aminooxazole motif is considered a "privileged scaffold" because of its frequent appearance in biologically active compounds.[2] Its structural features allow it to serve as a versatile platform for developing inhibitors of various enzymes and receptors.

-

Enzyme Inhibition: The scaffold has been identified in potent inhibitors of enzymes such as 12/15-lipoxygenase (implicated in stroke therapy) and prolyl oligopeptidase (PREP), which is a target in neurodegenerative diseases like Parkinson's.[2]

-

Antiprion and Antiplasmodial Activity: Derivatives of 2,4-diphenyl-5-amidooxazole have shown significant activity against prions, while other 5-amidooxazoles have demonstrated potent antiplasmodial effects, making them relevant for malaria research.[2]

-

Kinase Inhibition: The general class of amino-heterocycles is central to the development of kinase inhibitors for oncology, and the this compound core provides a valuable starting point for library synthesis in this area.[10]

The value of this compound lies in its utility as a versatile building block. The primary amine serves as a synthetic handle for diversification, allowing chemists to append various functionalities to the stable oxazole core to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its robust and accessible synthesis, coupled with the versatile reactivity of its amino group, provides a reliable platform for the construction of complex molecular architectures. The proven track record of the 5-aminooxazole scaffold in a multitude of biologically active molecules underscores its importance. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to leverage this valuable building block in the rational design of the next generation of therapeutics.

References

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Synthesis of 5-Aminooxazoles and Zwitterionic Fused Imidazolones by I2-Mediated C–H Amination. ACS Publications. Available at: [Link]

-

Enantioselective synthesis of methyl 2-[1-[( tert -butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate by a one–pot enamide cyclization. ResearchGate. Available at: [Link]

-

Regioselective Synthesis of 5-Aminooxazoles via Cp*Co(III)-Catalyzed Formal [3 + 2] Cycloaddition of N-(Pivaloyloxy)amides with Ynamides. ACS Publications. Available at: [Link]

-

5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides. PubMed. Available at: [Link]

-

S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

-

Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. NIH. Available at: [Link]

-

Principles of Drug Action 1, Spring 2005, Amines. Tufts University. Available at: [Link]

-

Some known approaches to trisubstituted 5‐aminooxazoles. ResearchGate. Available at: [Link]

-

DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. NIH. Available at: [Link]

-

Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

The Medicinal Chemistry of Imidazotetrazine Prodrugs. MDPI. Available at: [Link]

-

A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Generating Reaction to Pyrrolo[3,4-b]pyridine. ACS Publications. Available at: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Wiley. Available at: [Link]

-

Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. Available at: [Link]

-

Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. ResearchGate. Available at: [Link]

-

13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. Available at: [Link]

-

Supporting Information for Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. ScienceOpen. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. webhome.auburn.edu [webhome.auburn.edu]

- 9. 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Spectroscopic Data of 4-Methyloxazol-5-amine: An In-depth Technical Guide

Introduction

4-Methyloxazol-5-amine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its oxazole core is a privileged scaffold found in numerous biologically active molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a Senior Application Scientist, this guide is structured to not only present the data but also to offer insights into the experimental rationale and data interpretation, empowering researchers to confidently identify and characterize this versatile building block.

The structural integrity and purity of a compound are the cornerstones of reliable and reproducible research. Spectroscopic analysis provides the definitive fingerprint of a molecule, and a deep understanding of this data is non-negotiable for scientific rigor. This guide is designed to be a self-validating resource, where the presented data and the underlying principles of each analytical technique reinforce one another.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is essential to visualize the molecular architecture of this compound. The molecule consists of a five-membered oxazole ring substituted with a methyl group at the C4 position and a primary amine group at the C5 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: Acquiring NMR Spectra

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; for this compound, DMSO-d₆ is often preferred due to the potential for hydrogen bonding with the amine protons.

-

Ensure the solution is homogeneous. Gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Instrument: A 100 MHz (or higher) NMR spectrometer.

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width: 0-200 ppm.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | Singlet | 1H | H2 (oxazole ring) | The proton at the C2 position of the oxazole ring is in an electron-deficient environment and is expected to resonate downfield. |

| ~4.9 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine are exchangeable and often appear as a broad signal. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. |

| ~2.1 | Singlet | 3H | -CH₃ | The methyl group protons are in a relatively shielded environment and are expected to appear as a sharp singlet. |

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C2 | The C2 carbon is double-bonded to nitrogen and adjacent to oxygen, leading to a significant downfield shift. |

| ~145 | C5 | This carbon is part of a C=C double bond within the ring and is attached to the electron-donating amine group, influencing its chemical shift. |

| ~130 | C4 | The C4 carbon is also part of the C=C double bond and is substituted with a methyl group. |

| ~10 | -CH₃ | The methyl carbon is an sp³ hybridized carbon and will appear in the upfield region of the spectrum. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring IR Spectra

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

IR Spectral Data (Predicted)

The IR spectrum of this compound will exhibit characteristic absorption bands for the primary amine, the methyl group, and the oxazole ring.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3400-3300 | Medium | N-H Asymmetric Stretch | Primary Amine |

| 3300-3200 | Medium | N-H Symmetric Stretch | Primary Amine |

| ~2920 | Weak-Medium | C-H Stretch | Methyl Group |

| ~1640 | Strong | N-H Bend (Scissoring) | Primary Amine |

| ~1600 | Medium | C=N Stretch | Oxazole Ring |

| ~1500 | Medium | C=C Stretch | Oxazole Ring |

| ~1100 | Strong | C-O Stretch | Oxazole Ring |

The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[1] The C=N and C-O stretching frequencies are characteristic of the oxazole ring system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

Experimental Protocol: Acquiring Mass Spectra

Method (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[2]

-

The resulting ions are accelerated and separated by a mass analyzer.

Mass Spectral Data (Predicted)

The mass spectrum of this compound will show a molecular ion peak and several fragment ions.

| m/z | Relative Intensity | Assignment | Rationale |

| 98 | High | [M]⁺˙ | Molecular ion (C₄H₆N₂O) |

| 83 | Medium | [M - CH₃]⁺ | Loss of a methyl radical |

| 70 | Medium | [M - N₂]⁺˙ or [M - CO]⁺˙ | Loss of nitrogen or carbon monoxide from the ring |

| 55 | High | [M - HNCO]⁺˙ | Loss of isocyanic acid |

| 42 | High | [C₂H₂N]⁺ | Fragmentation of the oxazole ring |

Fragmentation Pathway:

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways.

The molecular ion at m/z 98 is expected to be prominent. A key fragmentation is the loss of a methyl radical to give an ion at m/z 83. The oxazole ring can undergo cleavage with the loss of stable neutral molecules like nitrogen (N₂) or carbon monoxide (CO), leading to a fragment at m/z 70. Another significant fragmentation pathway for amine-containing heterocycles is the loss of isocyanic acid (HNCO), resulting in an ion at m/z 55. Further fragmentation of this ion can lead to the species at m/z 42.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols and interpretation, serve as a valuable resource for researchers working with this compound. By understanding the characteristic spectroscopic signatures outlined in this guide, scientists can confidently verify the identity, purity, and structure of this compound, ensuring the integrity of their research and development endeavors. The convergence of data from these orthogonal analytical techniques provides a high degree of confidence in the structural assignment.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media.

Sources

The Oxazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent electronic properties, synthetic tractability, and capacity to engage in diverse non-covalent interactions with biological macromolecules have established it as a cornerstone in the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive exploration of the multifaceted biological activities of oxazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential. We will traverse the landscape of their applications, from oncology and infectious diseases to inflammatory conditions and metabolic disorders, offering field-proven insights and detailed protocols to empower researchers in the rational design and evaluation of next-generation oxazole-based therapeutics.

Introduction: The Chemical and Biological Significance of the Oxazole Core

The oxazole nucleus is a planar, aromatic heterocyclic system with the molecular formula C₃H₃NO. The arrangement of oxygen and nitrogen atoms at positions 1 and 3, respectively, imparts a unique electronic distribution, making it an adept participant in hydrogen bonding and other non-covalent interactions within biological systems.[1] This structural feature is a key determinant of the broad-spectrum pharmacological activities exhibited by its derivatives.[3][4]

The versatility of the oxazole core is further enhanced by the numerous synthetic methodologies available for its construction and derivatization, including the Robinson-Gabriel synthesis, the Van Leusen reaction, and various cycloaddition approaches.[1][5][6] This synthetic accessibility allows for the systematic modification of the oxazole scaffold at its 2, 4, and 5 positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize therapeutic efficacy and minimize off-target effects.

This guide will systematically explore the prominent biological activities of oxazole derivatives, providing a detailed examination of their molecular targets and the signaling pathways they modulate.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Oxazole derivatives have demonstrated potent anticancer activity against a wide array of human cancer cell lines, including those exhibiting multidrug resistance.[7] Their mechanisms of action are diverse, targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.[8][9]

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a variety of human cancers, promoting the expression of genes involved in cell proliferation, survival, and angiogenesis.[10][11] Several oxazole-containing compounds have been identified as potent inhibitors of the STAT3 signaling pathway.[4][8] They typically function by binding to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of its target genes.[10][12]

Caption: Oxazole derivatives inhibit the STAT3 signaling pathway.

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport.[13][14] Several oxazole-containing compounds act as potent microtubule-destabilizing agents.[15] They bind to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to the disruption of the microtubule network, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[13][15]

Caption: Oxazole derivatives inhibit tubulin polymerization.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of oxazole derivatives is significantly influenced by the nature and position of substituents on the oxazole ring.

| Position | Substituent Type | Impact on Anticancer Activity | Reference |

| 2 | Aryl groups with electron-withdrawing substituents | Generally enhances cytotoxicity. | [8] |

| 4 | Phenyl or substituted phenyl rings | Often crucial for potent activity. | [8] |

| 5 | Small alkyl or aryl groups | Can modulate potency and selectivity. | [16] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[5][17]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[5]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[17]

-

Compound Treatment: Prepare serial dilutions of the oxazole derivatives in culture medium. Remove the old medium from the wells and add the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[17]

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[17]

-

Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[17]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant microbial strains poses a significant global health threat, necessitating the development of novel antimicrobial agents.[13] Oxazole derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[12][18]

Mechanism of Action: Targeting Essential Bacterial Processes

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription.[19][20] Certain oxazole derivatives have been shown to inhibit DNA gyrase, leading to the disruption of DNA synthesis and ultimately bacterial cell death.[21]

Caption: Oxazole derivatives inhibit bacterial DNA gyrase.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of oxazole derivatives is influenced by the substituents on the heterocyclic core.

| Position | Substituent Type | Impact on Antimicrobial Activity | Reference |

| 2 | Substituted phenyl rings | Can significantly enhance antibacterial and antifungal activity. | [3] |

| 4 | Heterocyclic moieties | Introduction of other heterocyclic rings can broaden the antimicrobial spectrum. | [12] |

| 5 | Electron-donating groups | May increase activity against certain bacterial strains. | [22] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Principle: A standardized microbial inoculum is uniformly spread on an agar plate. Wells are then made in the agar, and the test compounds are introduced into these wells. The plates are incubated, and the antimicrobial agent diffuses into the agar, inhibiting the growth of the microorganism. The diameter of the zone of inhibition is measured to determine the antimicrobial activity.

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi. Pour the molten agar into sterile Petri plates and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Uniformly spread the microbial suspension over the surface of the solidified agar plates using a sterile cotton swab.

-

Well Preparation: Create wells of a standard diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Compound Loading: Add a defined volume (e.g., 100 µL) of the oxazole derivative solution (at a known concentration) into the wells. Include a negative control (solvent) and a positive control (a standard antibiotic or antifungal).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

-

Data Analysis: Compare the zone of inhibition of the test compounds with that of the positive control to assess their relative antimicrobial potency.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer.[23] Oxazole derivatives have been investigated for their anti-inflammatory properties, with several compounds demonstrating significant activity.[15][24]

Mechanism of Action: Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that is induced at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[25][26] Certain oxazole derivatives have been identified as selective inhibitors of COX-2, thereby reducing the production of pro-inflammatory prostaglandins.[8]

Caption: Oxazole derivatives inhibit the COX-2 inflammatory pathway.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of oxazole derivatives is dependent on their structural features.

| Position | Substituent Type | Impact on Anti-inflammatory Activity | Reference |

| 2,5 | Diaryl substitution | Often associated with potent COX-2 inhibitory activity. | |

| 4 | Carboxylic acid or ester groups | Can enhance anti-inflammatory effects. | [24] |

Experimental Protocol: COX-2 Inhibitor Screening Assay

A common method to screen for COX-2 inhibitors is a colorimetric or fluorometric assay.

Principle: The assay measures the peroxidase activity of COX. In the presence of a peroxidase substrate, the reaction catalyzed by COX produces a colored or fluorescent product. The inhibition of this reaction by a test compound is indicative of its COX inhibitory activity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme solution, and a colorimetric or fluorometric substrate solution.

-

Compound Preparation: Prepare serial dilutions of the oxazole derivatives.

-

Assay Setup: In a 96-well plate, add the assay buffer, heme, and the test compound or control (e.g., celecoxib). Add the COX-2 enzyme to all wells except the blank.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Signal Detection: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Antiviral Activity: A New Frontier in Oxazole Research

The emergence of novel viral pathogens underscores the urgent need for new antiviral therapies.[25] Oxazole derivatives have shown promise as antiviral agents, with activity reported against a range of viruses, including influenza and herpes simplex virus.[11][25]

Mechanism of Action: Targeting Viral Enzymes

Influenza virus neuraminidase is a surface glycoprotein that is essential for the release of progeny virions from infected cells. Inhibition of neuraminidase prevents the spread of the virus. Some oxazole derivatives have been designed as neuraminidase inhibitors.[22]

Caption: Oxazole derivatives inhibit viral neuraminidase.

Structure-Activity Relationship (SAR) Insights

The development of oxazole-based antiviral agents is an active area of research, with SAR studies guiding the optimization of lead compounds.

| Position | Substituent Type | Impact on Antiviral Activity | Reference |

| 2 | Carboxamide or ester groups | Can mimic the natural substrate of viral enzymes. | [22] |

| 4,5 | Lipophilic groups | May enhance binding to the active site of viral proteins. | [25] |

Experimental Protocol: Neuraminidase Inhibition Assay

A common method for assessing neuraminidase inhibition is a fluorescence-based assay.

Principle: The assay utilizes a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, neuraminidase enzyme solution, MUNANA substrate solution, and a stop solution.

-

Compound Preparation: Prepare serial dilutions of the oxazole derivatives.

-

Assay Setup: In a black 96-well plate, add the assay buffer and the test compound or control (e.g., oseltamivir). Add the neuraminidase enzyme to all wells.

-

Reaction Initiation: Add the MUNANA substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration and determine the IC₅₀ value.

Antidiabetic Activity: A Novel Approach to Glycemic Control

Type 2 diabetes mellitus is a metabolic disorder characterized by hyperglycemia.[7] One therapeutic strategy is to inhibit the enzymes responsible for carbohydrate digestion, thereby reducing postprandial glucose levels. Oxazole and its related oxadiazole derivatives have shown potential as antidiabetic agents.

Mechanism of Action: Inhibition of α-Glucosidase

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides.[5] Inhibition of α-glucosidase delays carbohydrate digestion and reduces the rate of glucose absorption.[7] Several oxadiazole derivatives have been identified as potent α-glucosidase inhibitors.[18]

Caption: Oxadiazole derivatives inhibit α-glucosidase.

Structure-Activity Relationship (SAR) Insights

The antidiabetic activity of oxadiazole derivatives is dependent on their substitution pattern.

| Position | Substituent Type | Impact on Antidiabetic Activity | Reference |

| 2 | Phenyl rings with hydroxyl or halo substituents | Can significantly enhance α-glucosidase inhibitory activity. | [18] |

| 5 | Varies, but can influence potency. | Further exploration is needed to establish clear SAR. |

Experimental Protocol: α-Glucosidase Inhibition Assay

A common method to screen for α-glucosidase inhibitors is a colorimetric assay.[16][24]

Principle: The assay uses the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). α-Glucosidase cleaves pNPG to release p-nitrophenol, which has a yellow color and can be quantified spectrophotometrically.[16]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare phosphate buffer, α-glucosidase enzyme solution, and pNPG substrate solution.

-

Compound Preparation: Prepare serial dilutions of the oxazole/oxadiazole derivatives.

-

Assay Setup: In a 96-well plate, add the phosphate buffer and the test compound or control (e.g., acarbose). Add the α-glucosidase enzyme solution and incubate for 5 minutes at 37°C.[16]

-

Reaction Initiation: Add the pNPG substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 20 minutes.[16]

-

Reaction Termination: Stop the reaction by adding a sodium carbonate solution.[16]

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of α-glucosidase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

The oxazole scaffold has unequivocally demonstrated its value as a versatile and privileged structure in medicinal chemistry. The diverse range of biological activities, coupled with the synthetic accessibility of its derivatives, positions the oxazole nucleus as a fertile ground for the discovery of novel therapeutic agents. The insights into the mechanisms of action and structure-activity relationships presented in this guide provide a solid foundation for the rational design of more potent and selective oxazole-based drugs.

Future research in this field will likely focus on several key areas:

-

Expansion of Biological Targets: Exploring the potential of oxazole derivatives to modulate novel and challenging drug targets.

-

Development of Multi-target Ligands: Designing single oxazole-based molecules that can simultaneously interact with multiple targets involved in a disease pathway.

-

Application of Novel Drug Delivery Systems: Utilizing nanotechnology and other advanced drug delivery strategies to enhance the bioavailability and therapeutic efficacy of oxazole derivatives.

-

Exploration of Green Synthesis Methodologies: Employing environmentally friendly synthetic routes to produce oxazole compounds in a sustainable manner.

The continued exploration of the chemical space around the oxazole core, guided by a deep understanding of its biological interactions, holds immense promise for addressing unmet medical needs across a spectrum of diseases.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. α-Glucosidase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. bosterbio.com [bosterbio.com]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Neuraminidase - Wikipedia [en.wikipedia.org]

- 15. gosset.ai [gosset.ai]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. frontierspartnerships.org [frontierspartnerships.org]

- 20. researchgate.net [researchgate.net]

- 21. biorxiv.org [biorxiv.org]

- 22. youtube.com [youtube.com]

- 23. hymanlab.org [hymanlab.org]

- 24. DNA gyrase - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Alpha glucosidase [pdb101.rcsb.org]

The Oxazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold, a five-membered aromatic heterocycle, has established itself as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties enable diverse, high-affinity interactions with a multitude of biological targets, cementing its status as a "privileged scaffold" in the rational design of novel therapeutics.[1][2][3] This guide provides a comprehensive technical overview of the oxazole core, navigating from its fundamental physicochemical properties to its complex roles in pharmacology. We will explore its prevalence in nature, delve into key synthetic methodologies, analyze its mechanisms of action across various disease states, and provide field-proven insights into the structure-activity relationships (SAR) that govern its efficacy. This document is intended to serve as an authoritative resource for professionals engaged in the demanding yet rewarding field of drug discovery and development.

The Oxazole Nucleus: Foundational Chemistry and Properties

The oxazole ring is a five-membered heterocycle containing one oxygen atom at position 1 and one nitrogen atom at position 3.[4][5][6] All atoms in the ring are sp² hybridized and planar, with a total of six π-electrons (three from carbon, one from nitrogen, and two from oxygen), conforming to Hückel's rule for aromaticity.[4][7] However, the high electronegativity of the oxygen atom results in a less effective delocalization compared to other aromatic systems, influencing its reactivity and interaction profile.[4][7]

The unique arrangement of heteroatoms imparts distinct characteristics:

-

Pyridine-like Nitrogen (N3): The nitrogen at position 3 acts as a hydrogen bond acceptor, a key interaction point for binding with biological receptors and enzymes.[8]

-

Furan-like Oxygen (O1): The oxygen atom influences the ring's electronics and can participate in cycloaddition reactions, a feature exploited in synthetic chemistry.[8]

-

Substitution Sites: The carbon atoms at positions 2, 4, and 5 are amenable to substitution, providing a versatile platform for chemists to modulate the molecule's steric, electronic, and physicochemical properties to optimize pharmacological activity.[2]

These features allow oxazole derivatives to engage in a wide array of non-covalent interactions, including hydrogen bonding, π-π stacking, hydrophobic effects, and van der Waals forces, which is fundamental to their broad biological activity.[4][7][9]

Caption: Basic structure and numbering of the 1,3-oxazole ring.

A Privileged Scaffold: From Natural Products to FDA-Approved Drugs

The oxazole motif is a recurring feature in numerous natural products, particularly those derived from marine organisms and microorganisms, which often exhibit potent biological effects.[1] This natural prevalence has long inspired medicinal chemists to explore the scaffold's therapeutic potential.[1]

The versatility and favorable drug-like properties of the oxazole core are validated by the number of therapeutics that have received regulatory approval. These drugs span a wide range of clinical applications, underscoring the scaffold's adaptability to different biological targets.[2][9][10]

| Drug Name | Year of FDA Approval (Approx.) | Therapeutic Class | Mechanism of Action Insight |

| Oxaprozin | 1992 | Non-Steroidal Anti-inflammatory (NSAID) | Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.[9] |

| Linezolid | 2000 | Antibiotic (Oxazolidinone Class) | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[4] |

| Sulfisoxazole | Pre-1982 | Antibiotic (Sulfonamide) | Competitively inhibits dihydropteroate synthetase, blocking folic acid synthesis in bacteria.[11] |

| Ditazole | (Not FDA approved, used elsewhere) | Platelet Aggregation Inhibitor | Inhibits platelet aggregation, used for preventing thromboembolic events.[4][12] |

| Aleglitazar | (Development Discontinued) | Antidiabetic | Dual PPARα/γ agonist intended to manage type 2 diabetes.[4][5] |

This table represents a selection of drugs where the oxazole or a related isostere is a key feature.

Synthesis of the Oxazole Core: Key Methodologies

The construction of the oxazole ring is a well-trodden path in organic synthesis, with several named reactions providing reliable access to diverse derivatives. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern and the availability of starting materials.